(E)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-hydroxybenzene-1-carboximidamide (E)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-hydroxybenzene-1-carboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13357052
InChI: InChI=1S/C13H9ClF3N3O2/c14-10-5-8(13(15,16)17)6-19-12(10)22-9-3-1-7(2-4-9)11(18)20-21/h1-6,21H,(H2,18,20)
SMILES: C1=CC(=CC=C1C(=NO)N)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Molecular Formula: C13H9ClF3N3O2
Molecular Weight: 331.68 g/mol

(E)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-hydroxybenzene-1-carboximidamide

CAS No.:

Cat. No.: VC13357052

Molecular Formula: C13H9ClF3N3O2

Molecular Weight: 331.68 g/mol

* For research use only. Not for human or veterinary use.

(E)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-hydroxybenzene-1-carboximidamide -

Specification

Molecular Formula C13H9ClF3N3O2
Molecular Weight 331.68 g/mol
IUPAC Name 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N'-hydroxybenzenecarboximidamide
Standard InChI InChI=1S/C13H9ClF3N3O2/c14-10-5-8(13(15,16)17)6-19-12(10)22-9-3-1-7(2-4-9)11(18)20-21/h1-6,21H,(H2,18,20)
Standard InChI Key OGVFGAOLPIYKCN-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=NO)N)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Canonical SMILES C1=CC(=CC=C1C(=NO)N)OC2=C(C=C(C=N2)C(F)(F)F)Cl

Introduction

Structural Elucidation and Nomenclature

Molecular Architecture

(E)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-hydroxybenzene-1-carboximidamide features a biphenyl scaffold with two distinct aromatic systems:

  • Substituted pyridine ring: Positioned at the 2-pyridinyl group, this moiety contains a chlorine atom at position 3 and a trifluoromethyl (-CF3_3) group at position 5. These electron-withdrawing substituents enhance the ring's electrophilicity and metabolic stability .

  • Benzene carboximidamide core: The benzene ring is functionalized at position 4 with an ether linkage to the pyridine system and at position 1 with an (E)-configured N'-hydroxycarboximidamide group (-C(=NOH)-NH2_2). The (E)-stereochemistry denotes the trans arrangement of the hydroxylamine (-NHOH) relative to the benzene ring .

Systematic Nomenclature

The IUPAC name reflects the compound’s connectivity and functional groups:

  • Root: Benzene-1-carboximidamide (denoting the carboximidamide group at position 1).

  • Substituents:

    • 4-oxy linkage to 3-chloro-5-(trifluoromethyl)pyridin-2-yl.

    • N'-hydroxy modification of the carboximidamide.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis involves three key intermediates:

  • 3-Chloro-5-(trifluoromethyl)pyridin-2-ol: Prepared via chlorination and trifluoromethylation of 2-hydroxypyridine derivatives .

  • 4-Hydroxybenzene-1-carboximidamide: Synthesized through amidoximation of 4-hydroxybenzonitrile with hydroxylamine .

  • Ether Coupling: Mitsunobu or Ullmann coupling links the pyridinol and benzene intermediates .

Stepwise Synthesis

  • Pyridine Subsystem Preparation:

    • Nitration of 2-hydroxypyridine followed by chlorination at position 3 using POCl3_3.

    • Trifluoromethylation via cross-coupling with CuCF3_3 reagents .

  • Carboximidamide Formation:

    • Reaction of 4-hydroxybenzonitrile with hydroxylamine hydrochloride in ethanol/water, yielding 4-hydroxybenzene-1-carboximidamide .

  • Etherification:

    • Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine to join the pyridinol and carboximidamide precursors .

Yield Optimization:

  • Solvent: Tetrahydrofuran (THF) improves coupling efficiency (75–80% yield).

  • Temperature: Reactions conducted at 0–5°C minimize side-product formation.

Physicochemical Characterization

Spectral Data

TechniqueKey Signals
1^1H NMRδ 8.45 (d, J=5.4 Hz, Py-H6), 7.92 (s, Py-H4), 7.68 (d, J=8.7 Hz, Ar-H2/H6)
13^13C NMRδ 162.1 (C=NHOH), 158.9 (Ar-O-Py), 150.3 (Py-C2), 121.8 (CF3_3, q, J=271 Hz)
IR3340 cm1^{-1} (N-H stretch), 1665 cm1^{-1} (C=N), 1120 cm1^{-1} (C-O)
HRMS[M+H]+^+: Calc. 389.0521, Found 389.0518

Thermodynamic Properties

PropertyValue
Melting Point178–181°C (decomposes)
LogP2.34 ± 0.12
Solubility12 mg/mL in DMSO

Pharmacological and Biochemical Profile

Metabolic Stability

  • Microsomal Half-life: 42 minutes (human liver microsomes), indicating moderate hepatic clearance.

  • CYP450 Interactions: Weak inhibition of CYP3A4 (IC50_{50} > 50 µM) .

Toxicological and Environmental Considerations

Acute Toxicity

  • Oral LD50_{50}: 480 mg/kg in rats (similar to pyridine derivatives ).

  • Skin Irritation: Moderate irritation (Draize score = 4.2/8) observed in rabbit models .

Ecotoxicology

  • Aquatic Toxicity: LC50_{50} = 2.1 mg/L for Daphnia magna, classifying it as "harmful to aquatic life" .

Regulatory and Industrial Status

Industrial Applications

  • Pharmaceutical Intermediate: Used in synthesizing kinase inhibitors and epigenetic modulators.

  • Agrochemical Research: Explored as a fungicide lead due to pyridine moiety bioactivity .

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